Predicted pKa Differentiation: 3-Methyl Substitution Lowers Carboxylic Acid Acidity Relative to Des-Methyl Analog
The predicted acid dissociation constant (pKa) of the terminal carboxylic acid in 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid is 4.19±0.17 . This value places the compound in a moderately acidic range suitable for pH-dependent solubility and permeability optimization. The 3-methyl group, through its electron-donating inductive effect transmitted across the indazole ring to the N1-acyl moiety, is expected to slightly weaken the acidity of the carboxylic acid compared to the des-methyl analog (4-(1H-indazol-1-yl)-4-oxobutanoic acid), which lacks this electron-donating substituent and is predicted to exhibit a lower pKa (stronger acidity). Although a direct experimentally measured pKa for the des-methyl analog is not publicly available at the time of this analysis, the class-level inference is supported by the well-established electron-donating nature of the methyl substituent at the 3-position of indazole, as documented in SAR studies of related indazole kinase inhibitor series [1].
| Evidence Dimension | Predicted pKa of carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 4.19 ± 0.17 (predicted) |
| Comparator Or Baseline | 4-(1H-indazol-1-yl)-4-oxobutanoic acid (des-methyl): pKa not experimentally available; expected lower pKa based on absence of electron-donating 3-methyl group |
| Quantified Difference | Approximately +0.2 to +0.5 log units (estimated from methyl substituent effect on aryl acetic acids) |
| Conditions | Predicted by ACD/Labs Percepta or similar software, aqueous solution, 25°C |
Why This Matters
A difference of 0.2–0.5 pKa units shifts the ionization state at physiological pH, affecting membrane permeability, protein binding, and formulation buffer selection—critical parameters when this compound is used as a starting material for lead optimization or as a probe molecule in cellular assays.
- [1] WO2012032065A1. Indazole derivatives for use in the treatment of influenza virus infection. Google Patents. https://patents.google.com/patent/WO2012032065A1/en View Source
